molecular formula C4H9O5P B12679045 Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide CAS No. 72305-02-3

Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide

Cat. No.: B12679045
CAS No.: 72305-02-3
M. Wt: 168.08 g/mol
InChI Key: PQUZYLCCYGSNMV-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. For example, concentrated hydrochloric acid can be used to hydrolyze phosphinic acids from their esters .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphine-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide involves its interaction with molecular targets through its phosphine and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is unique due to its specific ester group and the presence of both phosphine and carboxylic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

72305-02-3

Molecular Formula

C4H9O5P

Molecular Weight

168.08 g/mol

IUPAC Name

propan-2-yloxycarbonylphosphonic acid

InChI

InChI=1S/C4H9O5P/c1-3(2)9-4(5)10(6,7)8/h3H,1-2H3,(H2,6,7,8)

InChI Key

PQUZYLCCYGSNMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)P(=O)(O)O

Origin of Product

United States

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